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Compound of Interest

Compound Name: 4-Butylbenzyl alcohol

Cat. No.: B1594373 Get Quote

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Butylbenzyl
Alcohol

Introduction: Bridging Theory and Practice
4-Butylbenzyl alcohol, a substituted aromatic alcohol, serves as a valuable intermediate in

the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular

architecture, featuring a hydroxyl group and a butyl-substituted benzene ring, provides a

versatile scaffold for chemical modification. This guide offers a detailed exploration of 4-
butylbenzyl alcohol, contrasting its computationally derived theoretical properties with

empirically determined experimental data. For researchers and drug development

professionals, understanding this interplay is critical for predicting molecular behavior,

designing synthetic routes, and ensuring the purity and identity of synthesized compounds.

Part 1: Theoretical Profile - The Computational
Blueprint
Theoretical properties are calculated based on the compound's two-dimensional structure

using established computational algorithms. These values provide a foundational, predictive

baseline for the molecule's physicochemical characteristics before it is ever synthesized or

analyzed in a lab.
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Computed Property Value Source

Molecular Formula C₁₁H₁₆O PubChem[3]

IUPAC Name (4-butylphenyl)methanol PubChem[3]

Molecular Weight 164.24 g/mol PubChem[3]

Exact Mass 164.120115130 Da PubChem[3]

SMILES CCCCC1=CC=C(C=C1)CO PubChem[3]

InChIKey
CIDZDYAPPNMBIY-

UHFFFAOYSA-N
PubChem[3]

Topological Polar Surface Area 20.2 Å² PubChem[3]

Predicted LogP (XLogP3) 2.9 PubChem[3]

These computational descriptors are invaluable for initial screening and modeling. For

instance, the predicted LogP value of 2.9 suggests moderate lipophilicity, a key parameter in

drug design for predicting membrane permeability and absorption.

Part 2: Experimental Verification - Laboratory
Ground Truth
Experimental properties are the tangible, measured characteristics of a physical sample of the

compound. These values serve to confirm the theoretical predictions and provide the real-world

data necessary for process development and quality control.

Experimental Property Value Source

Physical State Liquid Guidechem[4]

Density 0.962 g/mL at 25°C Guidechem[4]

Solubility
Soluble in alcohol, insoluble in

water
ChemicalBook[1]
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The close alignment between theoretical calculations (e.g., molecular weight) and experimental

findings (e.g., mass spectrometry results) provides a high degree of confidence in the

compound's identity and purity.

Part 3: Spectroscopic Analysis - Confirming the
Molecular Structure
Spectroscopy is the cornerstone of chemical analysis, providing an empirical fingerprint that

validates the theoretical structure. The primary techniques used for a molecule like 4-
butylbenzyl alcohol are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy,

along with Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy measures the vibrations of bonds within a molecule. For an alcohol, the most

prominent and diagnostic signal is the O-H stretching vibration.[5]

Expected Absorptions:

~3500-3300 cm⁻¹ (Broad, Strong): O-H stretch from the alcohol group. The broadness is

due to intermolecular hydrogen bonding.[5]

~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretch.

~2960-2850 cm⁻¹ (Strong): Aliphatic C-H stretch from the butyl and benzyl CH₂ groups.

~1600 cm⁻¹ & ~1450 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.

~1050 cm⁻¹ (Strong): C-O stretch of the primary alcohol.
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Sample Preparation Analysis Result

Place a drop of
4-Butylbenzyl alcohol

on ATR crystal

Acquire Spectrum
on FT-IR Spectrometer
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(Baseline Correction)

Raw Data Identify Key Peaks
(O-H, C-H, C-O)

Processed Spectrum Confirm Presence of
Functional Groups

Interpretation

Click to download full resolution via product page

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment

of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Analysis:

~7.1-7.3 ppm (4H, multiplet): Protons on the benzene ring.

~4.6 ppm (2H, singlet): Protons of the benzylic methylene group (-CH₂OH).

~2.6 ppm (2H, triplet): Protons of the methylene group attached to the ring (-CH₂-

CH₂CH₂CH₃).

~1.6 ppm (2H, multiplet): Protons of the second methylene group (-CH₂-CH₂-CH₂CH₃).

~1.3 ppm (2H, multiplet): Protons of the third methylene group (-CH₂CH₂-CH₂-CH₃).

~0.9 ppm (3H, triplet): Protons of the terminal methyl group (-CH₃).

Variable (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is concentration

and solvent-dependent. A D₂O exchange experiment would cause this signal to disappear,

confirming its identity.[5]
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¹³C NMR Analysis:

~140-142 ppm: Two aromatic carbons (the one bonded to the butyl group and the one

bonded to the CH₂OH group).

~128-129 ppm: Two sets of equivalent aromatic carbons.

~65 ppm: The benzylic carbon (-CH₂OH).[5]

~35 ppm: The aliphatic carbon attached to the ring.

~33 ppm: The second aliphatic carbon.

~22 ppm: The third aliphatic carbon.

~14 ppm: The terminal methyl carbon.

Sample Preparation Analysis

Dissolve ~10 mg of sample
in ~0.7 mL of

deuterated solvent (e.g., CDCl₃)

Add TMS as
internal standard

Transfer to
NMR tube Acquire ¹H and ¹³C Spectra

Insert into
Spectrometer Process Data

(Fourier Transform, Phasing) Integrate & Assign Peaks

Click to download full resolution via product page

Caption: General Workflow for NMR Sample Preparation and Analysis.

Mass Spectrometry (MS): Determining Molecular Weight
and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues based on

how the molecule fragments. For 4-butylbenzyl alcohol, GC-MS is a common technique.

Expected Molecular Ion (M⁺): m/z = 164.

Key Fragmentation Peaks:
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m/z = 121: Loss of the propyl group (•C₃H₇), followed by rearrangement.

m/z = 107: Loss of the entire butyl group (•C₄H₉).

m/z = 91: The tropylium ion, a common fragment for benzyl derivatives, formed after loss

of the butyl group and water.

The NIST Mass Spectrometry Data Center reports major peaks at m/z 121 and 107, which

strongly corroborates the expected fragmentation pattern.[3]

Part 4: Synthesis Protocol - Reduction of 4-
Butylbenzaldehyde
A common and reliable method for preparing 4-butylbenzyl alcohol is the reduction of the

corresponding aldehyde, 4-butylbenzaldehyde. Sodium borohydride (NaBH₄) is a mild and

selective reducing agent suitable for this transformation.

Objective: To reduce the aldehyde functional group of 4-butylbenzaldehyde to a primary

alcohol.

Materials:

4-Butylbenzaldehyde

Sodium Borohydride (NaBH₄)

Ethanol (or Methanol)

1 M Hydrochloric Acid (HCl)

Diethyl Ether (or Ethyl Acetate)

Saturated Sodium Bicarbonate Solution

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, separatory funnel
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Step-by-Step Protocol:

Dissolution: In a round-bottom flask, dissolve 4-butylbenzaldehyde in an excess of ethanol at

room temperature with stirring.

Cooling: Place the flask in an ice bath to cool the solution to 0-5°C. This step is crucial to

control the exothermic reaction with NaBH₄.

Reduction: Slowly add sodium borohydride in small portions to the stirred solution. The molar

ratio of NaBH₄ to the aldehyde is typically around 0.5 to 1.0 equivalents.

Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove it from the ice

bath and let it stir for an additional 1-2 hours at room temperature.

Quenching: Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess

NaBH₄ and the resulting alkoxide.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like diethyl ether (3x volume of the reaction mixture).

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and

then with brine to remove any acidic or aqueous impurities.

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to

remove the drying agent.

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude 4-
butylbenzyl alcohol, which can be further purified by column chromatography if necessary.

Part 5: Safety and Handling
Proper handling of 4-butylbenzyl alcohol is essential to ensure laboratory safety. The

information is derived from its Safety Data Sheet (SDS).

Hazards:

May cause respiratory irritation.[6]
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Causes skin irritation.[6]

Causes serious eye irritation.[6]

Handling Precautions:

Use only in a well-ventilated area.[6]

Wear protective gloves, clothing, and eye/face protection.[6][7]

Avoid breathing mist, vapors, or spray.[6]

Wash hands and any exposed skin thoroughly after handling.[6][7]

Keep containers securely sealed when not in use.[6]
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Chemical Spill Occurs

Assess Situation:
Is the spill large or small?

Evacuate Area
Alert Safety Officer

Large

Ensure Proper PPE is Worn
(Gloves, Goggles, Lab Coat)

Small

Contain spill with
inert absorbent material

(sand, vermiculite)

Collect residue into a
labeled waste container

Clean spill area with
soap and water

Dispose of waste
according to institutional protocols

Click to download full resolution via product page

Caption: Logical Flowchart for Responding to a Chemical Spill.

Conclusion
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The characterization of 4-butylbenzyl alcohol provides an excellent case study in the synergy

between theoretical chemistry and experimental validation. Computational tools give us a

robust, predictive framework for its properties, from molecular weight to lipophilicity. These

predictions are then rigorously tested and confirmed through empirical data from physical

measurements and spectroscopic analyses. The strong congruence between the calculated

and measured data affirms the compound's structure and purity, providing the confidence

required for its application in advanced scientific research and development.
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butylbenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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